![molecular formula C19H22O3 B590040 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol CAS No. 1083195-05-4](/img/structure/B590040.png)
1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol
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Overview
Description
1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol is a phenolic compound found in the roots of Alpinia galangay . It is also known as Compound M32 . The compound has a molecular formula of C19H22O3 and a molecular weight of 298.4 .
Molecular Structure Analysis
The compound is a diarylheptanoid that is hept-6-en-3-ol substituted by two 4-hydroxyphenyl groups at the terminal carbon atoms . The structure can be represented by the SMILES string: OC(CC/C=C/c1ccc(O)cc1)CCC2=CC=C(O)CC2 .Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 298.38 and a formula of C19H22O3 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Synthesis and Biological Activity : The first stereoselective total synthesis of this compound was achieved, highlighting its potential in bioactive diarylheptanoid research (J. Kashanna et al., 2012).
Neuroprotective Activity : Studies on the synthesis of natural and non-natural curcuminoids, including derivatives of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol, showed significant neuroprotective activity against glutamate-induced oxidative stress in neuronal cells (P. Jirásek et al., 2014).
Antifungal and Anticoccidium Activities : Compounds structurally related to this compound isolated from ginger demonstrated moderate anticoccidium and strong antifungal effects (K. Endo et al., 1990).
Antioxidant Properties : Diarylheptanoids, including variants of this compound, have shown significant antioxidant activities in various studies (Chang-xin Zhou et al., 2007), (J. Ponomarenko et al., 2014).
Antiproliferative Effects : A study revealed the unexpected antiproliferative effect of a diphenolic compound related to this compound on breast cancer cells (A. Vessières et al., 2005).
Cytoprotective Properties : Diarylheptanoids, including this compound, demonstrated cytoprotective actions in primary cultures of rat hepatocytes exposed to oxidative damage (Q. Tao et al., 2008).
Role in Scavenging Radicals : The antioxidant abilities of phenolic and enolic hydroxyl groups in curcumin, related to this compound, were studied to clarify their roles in scavenging radicals (Jianxun Feng et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol, also known as Compound M32, is a natural product that can be isolated from Curcuma longa L The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It has been shown to inhibit no production , suggesting that it may interact with enzymes or receptors involved in the synthesis or signaling of nitric oxide.
Result of Action
This compound has been shown to induce apoptosis in lung cancer cells by suppressing autophagy flux and activating the p38 pathway . This suggests that it may have potential anti-cancer effects.
properties
IUPAC Name |
4-[(E)-3-hydroxy-7-(4-hydroxyphenyl)hept-6-enyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h1,3,5-6,8-9,11-14,17,20-22H,2,4,7,10H2/b3-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWUXTFOZZSNLD-HNQUOIGGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(CCC=CC2=CC=C(C=C2)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCC(CC/C=C/C2=CC=C(C=C2)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670109 |
Source
|
Record name | 4,4'-[(1E)-5-Hydroxyhept-1-ene-1,7-diyl]diphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1083195-05-4 |
Source
|
Record name | 4,4'-[(1E)-5-Hydroxyhept-1-ene-1,7-diyl]diphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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